

# The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Ethyl 5-fluoro-1H-indazole-3-carboxylate*

**Cat. No.:** B086463

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.<sup>[1][2][3][4]</sup> Its unique structural and electronic properties allow for versatile molecular interactions, making it a cornerstone for the design of potent and selective inhibitors of various therapeutic targets. This guide provides a comprehensive overview of the key pathological pathways targeted by indazole-containing compounds, with a focus on oncology, inflammation, and neurodegenerative disorders. We will delve into the mechanistic rationale behind targeting specific enzymes and receptors, provide exemplary detailed protocols for target validation, and explore the structure-activity relationships that govern the efficacy of these promising therapeutic agents.

## The Indazole Core: A Foundation for Diverse Bioactivity

The indazole scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form.<sup>[1]</sup> This structural feature, combined with the ability to functionalize the molecule at multiple positions,

provides a rich chemical space for drug discovery. The indazole ring system is considered a bioisostere of indole, capable of mimicking its interactions with biological targets while often offering improved pharmacokinetic properties.[\[2\]](#)[\[5\]](#) The versatility of the indazole core is evidenced by its presence in several FDA-approved drugs, including the anti-cancer agents Axitinib, Pazopanib, and Niraparib, and the anti-emetic Granisetron.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

```
dot graph Indazole_Core { layout=neato; node [shape=plaintext]; "Indazole Core" [pos="0,0!"]; "Benzene Ring" [pos="-1,0.5!"]; "Pyrazole Ring" [pos="1,0.5!"]; "N1" [pos="1.5,0!"]; "N2" [pos="0.5,0!"]; "C3" [pos="1.2,-0.8!"]; "C4" [pos="0.5,-1.5!"]; "C5" [pos="-0.5,-1.5!"]; "C6" [pos="-1.2,-0.8!"]; "C7" [pos="-0.5,0!"];  
  
edge [style=invis]; "Indazole Core" -- "Benzene Ring"; "Indazole Core" -- "Pyrazole Ring";  
  
node [shape=none, image="https://upload.wikimedia.org/wikipedia/commons/thumb/1/1e/1H-Indazole.svg/1200px-1H-Indazole.svg.png", labelloc=b, label="1H-Indazole"]; "1H-Indazole" [pos="0,-2.5!"]; } graph Indazole_Tautomers { rankdir=LR; node [shape=none]; A [label="1H-Indazole"]; B [label="2H-Indazole"]; A -> B [label="Tautomerization"]; }
```

Caption: The core structure of 1H-indazole, highlighting the fused benzene and pyrazole rings.

## Indazoles in Oncology: A Multi-Pronged Attack on Cancer

Indazole derivatives have demonstrated significant promise in oncology by targeting key pathways involved in tumor growth, proliferation, and survival.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Protein Kinase Inhibition: Halting Aberrant Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[\[6\]](#) Indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[\[11\]](#) Pazopanib and Axitinib are examples of multi-kinase inhibitors with an indazole core that target VEGFR, among other kinases.[\[6\]](#)[\[7\]](#)

## Exemplary Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of indazole compounds against VEGFR-2.

**Objective:** To determine the IC<sub>50</sub> value of a test compound against VEGFR-2 kinase.

### Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- Test indazole compound
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates
- Plate reader capable of luminescence detection

### Procedure:

- Prepare a serial dilution of the test indazole compound in DMSO.
- In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
- Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.
- Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.
- Incubate the plate at room temperature for 1 hour.

- Stop the kinase reaction and deplete the remaining ATP by adding 5  $\mu$ L of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 10  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



[Click to download full resolution via product page](#)

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.

Aurora kinases (A and B) are essential for proper cell division, and their overexpression is common in many cancers.<sup>[12]</sup> Indazole derivatives have been designed as selective inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.<sup>[6][12]</sup>

The versatility of the indazole scaffold has led to the development of inhibitors for a wide range of other kinases implicated in cancer, including:

- Epidermal Growth Factor Receptor (EGFR)<sup>[1]</sup>
- Fibroblast Growth Factor Receptor (FGFR)<sup>[1][8]</sup>
- AXL receptor tyrosine kinase<sup>[13]</sup>
- Tumor progression locus 2 (Tpl2) kinase<sup>[14]</sup>
- PKMYT1 kinase<sup>[15]</sup>
- Extracellular signal-regulated kinase (ERK1/2)<sup>[16]</sup>

## PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.<sup>[17]</sup> In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair, inhibiting PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.<sup>[17]</sup> Niraparib, an indazole-3-carboxamide derivative, is a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers.<sup>[1][17][18][19][20]</sup>

Table 1: Commercially Available Indazole-Based Kinase and PARP Inhibitors

| Drug Name | Primary Target(s)                          | Approved Indications                                                       |
|-----------|--------------------------------------------|----------------------------------------------------------------------------|
| Axitinib  | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT       | Advanced renal cell carcinoma                                              |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KIT | Advanced renal cell carcinoma, advanced soft tissue sarcoma                |
| Niraparib | PARP1, PARP2                               | Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer |

## Indazoles in Inflammatory Disorders

Chronic inflammation is a key component of many diseases. Indazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes and receptors involved in the inflammatory cascade.[\[1\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Cyclooxygenase (COX) Inhibition

Some indazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[\[21\]](#)[\[22\]](#) This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs).

## Cytokine Modulation

Indazole derivatives can also modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-1 $\beta$  (IL-1 $\beta$ ).[\[21\]](#)[\[22\]](#)

## CCR4 Antagonism

CC-chemokine receptor 4 (CCR4) is involved in the trafficking of inflammatory cells. Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, with potential applications in inflammatory diseases.[\[25\]](#)[\[26\]](#)

## Indazoles in Neurodegenerative Disorders

The indazole scaffold is also being explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[27][28][29][30]

## Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes are involved in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[27][28][31] Indazole-based compounds have been developed as potent and selective MAO-B inhibitors.[31]

## Kinase Inhibition in the CNS

Several kinases are implicated in the pathology of neurodegenerative diseases. Indazole derivatives are being investigated as inhibitors of:

- Glycogen synthase kinase 3 (GSK3)[27][28]
- Leucine-rich repeat kinase 2 (LRRK2)[27][28]
- c-Jun N-terminal kinase 3 (JNK3)[32]

These kinases are involved in processes such as tau phosphorylation, a hallmark of Alzheimer's disease.[29]



[Click to download full resolution via product page](#)

Caption: Key therapeutic targets of indazole compounds in neurodegenerative disorders.

## Structure-Activity Relationships (SAR) and Drug Design

The development of potent and selective indazole-based inhibitors relies on a deep understanding of their structure-activity relationships (SAR).<sup>[1][16][25]</sup> Key considerations in the design of indazole derivatives include:

- Substitution at the N1 and N2 positions: This can significantly impact the compound's interaction with the target protein and its pharmacokinetic properties.<sup>[25]</sup>
- Functionalization of the benzene ring: Substituents on the benzene portion of the indazole can modulate potency, selectivity, and metabolic stability.<sup>[25]</sup>
- Modifications at the C3 position: This position is often a key point of interaction with the target and is frequently modified to optimize binding affinity.<sup>[14]</sup>
- Bioisosteric replacement: The indazole nucleus itself can be used as a bioisostere for other aromatic systems, such as phenols or catechols, to improve drug-like properties.<sup>[5][33][34]</sup>

## Future Perspectives

The indazole scaffold continues to be a highly attractive starting point for the development of novel therapeutics. Future research will likely focus on:

- Developing more selective inhibitors: Targeting specific isoforms of kinases or other enzymes to minimize off-target effects.
- Exploring new therapeutic areas: Investigating the potential of indazole derivatives in treating a wider range of diseases, including cardiovascular and infectious diseases.<sup>[35]</sup>
- Utilizing novel synthetic methodologies: Employing advanced synthetic techniques to access a broader chemical space of indazole derivatives.<sup>[1][36][37]</sup>

## Conclusion

The indazole core has proven to be a remarkably versatile and fruitful scaffold in medicinal chemistry. Its unique structural features have enabled the development of a diverse array of compounds that potently and selectively modulate the activity of key therapeutic targets. From kinase and PARP inhibitors in oncology to enzyme inhibitors for inflammatory and neurodegenerative disorders, indazole-based drugs and clinical candidates continue to make a significant impact on human health. The ongoing exploration of this privileged scaffold promises to yield even more innovative and effective therapies in the years to come.

## References

- Zhang, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. *Molecules*, 23(11), 2947. [\[Link\]](#)
- Yadav, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. *RSC Advances*, 11(42), 26333-26357. [\[Link\]](#)
- Li, Y., et al. (2019). Indazole Derivatives: Promising Anti-tumor Agents. *Current Medicinal Chemistry*, 26(23), 4416-4437. [\[Link\]](#)
- Wang, T., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. *Journal of Medicinal Chemistry*, 58(15), 6046-6063. [\[Link\]](#)
- Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. *RSC Advances*, 11(56), 35359-35368. [\[Link\]](#)
- Zhu, X., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). *Bioorganic & Medicinal Chemistry Letters*, 27(15), 3361-3366. [\[Link\]](#)
- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders. *Current Drug Research Reviews*, 14(2), 116-127. [\[Link\]](#)
- Wang, T., et al. (2015). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. *Journal of Medicinal Chemistry*, 58(15), 6046-6063. [\[Link\]](#)
- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders.
- Patel, M., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 51, 128362. [\[Link\]](#)
- Harris, C. M., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. *Bioorganic & Medicinal Chemistry Letters*, 21(16), 4762-4767. [\[Link\]](#)
- Kumar, A., et al. (2018).

- Li, X., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. *ACS Medicinal Chemistry Letters*. [Link]
- Hsieh, C. H., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. *European Journal of Medicinal Chemistry*, 124, 186-199. [Link]
- Yadav, P., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. *RSC Medicinal Chemistry*. [Link]
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. *Current Topics in Medicinal Chemistry*, 21(5), 363-376. [Link]
- Kim, J., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. *Journal of Medicinal Chemistry*, 66(2), 1273-1300. [Link]
- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. *Journal of Clinical and Diagnostic Research*, 10(9), FC01-FC06. [Link]
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. *Journal of Medicinal Chemistry*, 52(22), 7170-7185. [Link]
- ResearchGate. (n.d.). Indazole 12 as bioisosteric replacement of phenolic analog 50.
- Cheekavolu, C., & Muniappan, M. (2016).
- Banasik, M., et al. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. *Journal of Biological Chemistry*, 267(3), 1569-1575. [Link]
- Wikipedia contributors. (2023, December 27). Indazole. In Wikipedia, The Free Encyclopedia. [Link]
- Penning, T. D. (2002). U.S. Patent No. 6,391,872. Washington, DC: U.S.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]
- Liang, Z., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. *Frontiers in Neuroscience*, 14, 582. [Link]
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. *PubMed*. [Link]
- Shikha, R., et al. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. *Current Topics in Medicinal Chemistry*. [Link]
- Kumar, A., & Banerjee, S. K. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. *Current Pharmaceutical Design*, 27(16), 1906-1917. [Link]
- ResearchGate. (n.d.). Bioactive indazole compounds in clinical trials.

- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Cao, Y., et al. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. *Current Medicinal Chemistry*, 29(1), 133-153. [\[Link\]](#)
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- ResearchGate. (n.d.). Bioactive indazole compounds in clinical trials.
- Zha, H., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. *European Journal of Medicinal Chemistry*, 279, 116889. [\[Link\]](#)
- ResearchGate. (n.d.). Structure and synthesis of indazole.
- Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. *European Journal of Medicinal Chemistry*, 255, 115352. [\[Link\]](#)
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [\[Link\]](#)
- Moore, K. N., & Monk, B. J. (2018). Using PARP Inhibitors in the Treatment of Patients With Ovarian Cancer. PubMed Central (PMC). [\[Link\]](#)
- Matulonis, U. A. (2018). Using PARP Inhibitors in Advanced Ovarian Cancer. PubMed Central (PMC). [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/)
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/)
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)

- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using PARP Inhibitors in the Treatment of Patients With Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using PARP Inhibitors in Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamscience.com [benthamscience.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation [frontiersin.org]
- 30. benthamdirect.com [benthamdirect.com]
- 31. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 34. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 35. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pnrjournal.com [pnrjournal.com]
- 37. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086463#potential-therapeutic-targets-of-indazole-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)